Chlorhydrate de buparlisib
Vue d'ensemble
Description
C'est une petite molécule disponible par voie orale qui agit comme un inhibiteur pan-classe I de la phosphoinositide 3-kinase (PI3K) . Le chlorhydrate de buparlisib a été étudié pour son potentiel dans le traitement de divers cancers, notamment le cancer du sein et le carcinome épidermoïde de la tête et du cou .
Applications De Recherche Scientifique
Buparlisib Hydrochloride has been extensively studied for its potential in cancer treatment. Its applications include:
Chemistry: Used as a tool compound to study PI3K signaling pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Under clinical trials for treating various cancers, including breast cancer and head and neck squamous cell carcinoma.
Industry: Potential use in developing targeted cancer therapies
Mécanisme D'action
Mode of Action
Buparlisib binds to the ATP-binding pocket of PI3Ks, preventing their activation. This inhibition blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which is vital for cell growth and survival. The disruption of this pathway leads to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
The primary pathway affected by Buparlisib is the PI3K/AKT/mTOR pathway . Inhibition of PI3K leads to decreased phosphorylation of AKT, which in turn reduces the activation of mTOR. This cascade effect results in the downregulation of protein synthesis, cell growth, and survival signals. Additionally, Buparlisib’s action can affect other pathways interconnected with PI3K/AKT/mTOR, such as those involving cell cycle regulation and apoptosis .
Pharmacokinetics
Buparlisib is orally bioavailable and exhibits good absorption. It has a moderate volume of distribution and is extensively metabolized in the liver, primarily by CYP3A4. The compound has a half-life that supports once-daily dosing. Its metabolites are excreted mainly via the urine. The pharmacokinetic profile of Buparlisib ensures adequate bioavailability and systemic exposure to exert its therapeutic effects .
Result of Action
At the molecular level, Buparlisib’s inhibition of PI3K leads to decreased phosphorylation of downstream targets such as AKT and mTOR. This results in reduced cell proliferation and increased apoptosis. At the cellular level, these molecular changes translate to inhibited tumor growth and potential tumor regression. Clinically, Buparlisib has shown efficacy in various cancer types, particularly those with aberrant PI3K pathway activation .
Action Environment
The efficacy and stability of Buparlisib can be influenced by several environmental factors. For instance, the presence of food can affect its absorption, and co-administration with CYP3A4 inhibitors or inducers can alter its metabolism. Additionally, the tumor microenvironment, including factors like hypoxia and pH, can impact the drug’s action. Understanding these factors is crucial for optimizing Buparlisib’s therapeutic potential .
Buparlisib hydrochloride represents a promising therapeutic agent targeting the PI3K pathway, offering potential benefits in the treatment of various cancers with dysregulated PI3K signaling.
Analyse Biochimique
Biochemical Properties
Buparlisib hydrochloride selectively inhibits four isomers of PI3K, namely PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . It achieves this by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP), thereby playing a crucial role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis, predominantly by antagonizing the PI3K/AKT pathway .
Cellular Effects
Buparlisib hydrochloride has demonstrated effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . Downmodulation of key nodes in the PI3K pathway was observed in patients who achieved SD .
Molecular Mechanism
At the molecular level, Buparlisib hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits four isomers of PI3K by competitively binding the lipid kinase domain on ATP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Buparlisib hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Buparlisib hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Buparlisib hydrochloride is involved in the PI3K pathway . It interacts with enzymes or cofactors in this pathway and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Buparlisib hydrochloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de buparlisib implique plusieurs étapes, commençant par la préparation de la structure de base de la pyridinylpyrimidine. Les étapes clés comprennent :
Formation du noyau pyridinylpyrimidine : Cela implique la réaction de la 2,6-bis(morpholin-4-yl)pyrimidine avec la 4-chloro-3-nitropyridine en présence d'une base.
Réduction du groupe nitro : Le groupe nitro est réduit en amine à l'aide d'un agent réducteur approprié tel que le palladium sur carbone (Pd/C) sous atmosphère d'hydrogène.
Introduction du groupe trifluorométhyle : Le groupe trifluorométhyle est introduit via une réaction de substitution nucléophile en utilisant un agent trifluorométhylant.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles afin de garantir un rendement et une pureté élevés. Les considérations clés comprennent le choix des solvants, le contrôle de la température et les techniques de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de buparlisib subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Le groupe nitro aux étapes intermédiaires peut être réduit en amine.
Substitution : Le groupe trifluorométhyle est introduit via une substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Le palladium sur carbone (Pd/C) sous atmosphère d'hydrogène est couramment utilisé.
Substitution : Des agents trifluorométhylant tels que l'iodure de trifluorométhyle sont utilisés.
Produits majeurs : Le principal produit formé à partir de ces réactions est le this compound lui-même, avec une pureté élevée obtenue grâce à un contrôle minutieux des conditions réactionnelles et des étapes de purification .
4. Applications de la recherche scientifique
Le this compound a été largement étudié pour son potentiel dans le traitement du cancer. Ses applications comprennent :
Chimie : Utilisé comme composé outil pour étudier les voies de signalisation de la PI3K.
Biologie : Étudié pour ses effets sur la prolifération cellulaire, l'apoptose et l'angiogenèse.
Médecine : En essais cliniques pour le traitement de divers cancers, notamment le cancer du sein et le carcinome épidermoïde de la tête et du cou.
Industrie : Utilisation potentielle dans le développement de thérapies anticancéreuses ciblées
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant la voie PI3K. Il inhibe sélectivement quatre isomères de la PI3K : PI3Kα, PI3Kβ, PI3Kγ et PI3Kδ. En se liant de manière compétitive au domaine de la kinase lipidique sur l'adénosine 5'-triphosphate (ATP), il bloque la voie PI3K/AKT, ce qui conduit à l'inhibition de la prolifération cellulaire, à la promotion de l'apoptose et à la réduction de l'angiogenèse .
Composés similaires :
Pictilisib : Un autre inhibiteur de la PI3K avec des mécanismes similaires mais des profils de sélectivité différents.
Alpelisib : Inhibe spécifiquement la PI3Kα et est utilisé en association avec d'autres thérapies pour le cancer du sein.
Copanlisib : Un inhibiteur de la PI3K ayant une activité contre la PI3Kα et la PI3Kδ, utilisé pour traiter certains types de lymphomes.
Unicité : Le this compound est unique en raison de son inhibition pan-classe I de la PI3K, ce qui le rend efficace contre plusieurs isomères de la PI3K. Ce profil d'inhibition large lui permet de cibler divers types de cancer, bien qu'il entraîne également une incidence plus élevée d'effets secondaires par rapport aux inhibiteurs plus sélectifs .
Comparaison Avec Des Composés Similaires
Pictilisib: Another PI3K inhibitor with similar mechanisms but different selectivity profiles.
Alpelisib: Specifically inhibits PI3Kα and is used in combination with other therapies for breast cancer.
Copanlisib: A PI3K inhibitor with activity against PI3Kα and PI3Kδ, used for treating certain types of lymphoma.
Uniqueness: Buparlisib Hydrochloride is unique due to its pan-class I PI3K inhibition, making it effective against multiple PI3K isomers. This broad inhibition profile allows it to target various cancer types, although it also results in a higher incidence of side effects compared to more selective inhibitors .
Propriétés
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLYAXBXJXEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156980 | |
Record name | Buparlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312445-63-8 | |
Record name | Buparlisib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buparlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BKM120-AAA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPARLISIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.